5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one
Description
5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one is a pyran-4-one derivative featuring a hydroxy group at position 5 and a thiomorpholin-4-ylmethyl substituent at position 2. The pyran-4-one core is a six-membered heterocyclic ring with one oxygen atom, contributing to its electron-deficient nature and ability to act as a ligand in metal coordination chemistry . This compound is primarily synthesized for applications in complexation reactions and as an intermediate ligand in catalytic or pharmaceutical contexts .
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-hydroxy-2-(thiomorpholin-4-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C10H13NO3S/c12-9-5-8(14-7-10(9)13)6-11-1-3-15-4-2-11/h5,7,13H,1-4,6H2 |
InChI Key |
SHPLKJQMPQRMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC2=CC(=O)C(=CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one typically involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer .
Industrial Production Methods
While specific industrial production methods for 5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups into the thiomorpholine ring.
Scientific Research Applications
5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a tyrosinase inhibitor for skin whitening and as an anticancer agent.
Industry: Utilized in the development of agrochemicals and as a ligand for complex compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is crucial for its application in skin whitening products . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Key Observations :
- The thiomorpholinyl group increases molecular weight and may enhance metal-binding capacity due to sulfur’s lone pairs .
- Hydroxymethyl derivatives (e.g., Ascopyrone P) exhibit higher hydrophilicity, favoring aqueous applications .
- Phenyl-piperidinyl derivatives show lipophilicity suitable for membrane penetration in drug design .
Stability and Reactivity
- Thiomorpholinyl derivatives may exhibit lower oxidative stability compared to morpholine analogs due to sulfur’s susceptibility to oxidation.
- Methyl and hydroxymethyl derivatives are thermally stable but prone to hydrolysis under acidic/basic conditions .
Biological Activity
5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one is characterized by its unique pyranone structure, which contributes to its biological activity. The thiomorpholine moiety enhances its interaction with biological targets, potentially increasing its efficacy.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various pathogens. Research indicates that it exhibits antifungal properties, particularly against yeast strains. For instance, a study reported that derivatives of this compound showed effectiveness against Candida utilis and Saccharomyces cerevisiae, while no significant activity was observed against Gram-positive and Gram-negative bacteria .
| Pathogen Type | Activity Observed |
|---|---|
| Yeast (e.g., Candida) | Effective |
| Gram-positive bacteria | No significant activity |
| Gram-negative bacteria | No significant activity |
The mechanism of action for 5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one involves the disruption of cellular processes in microorganisms. It is hypothesized that the compound interferes with cell wall synthesis or alters membrane permeability, leading to cell death. The presence of the thiomorpholine group may facilitate binding to specific enzymes or receptors in microbial cells .
Case Studies
-
Antifungal Activity Assessment :
A study evaluated the antifungal efficacy of various derivatives of 5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one against common yeast strains. The results indicated that certain modifications to the structure enhanced antifungal potency, suggesting a structure-activity relationship that could guide future drug design . -
Synthesis and Biological Screening :
In another research effort, a series of derivatives were synthesized and screened for biological activity. Among these, several compounds exhibited promising antifungal activity while others showed negligible effects on bacterial strains. This highlights the potential for targeted modifications to enhance specific biological activities .
Research Findings
Recent studies have provided insights into the broader implications of 5-Hydroxy-2-thiomorpholin-4-ylmethyl-pyran-4-one in therapeutic applications:
- Antimicrobial Screening : The compound was part of a larger screening initiative aimed at identifying new antimicrobial agents. Results indicated varying degrees of effectiveness against fungal pathogens but limited antibacterial properties .
- Potential Therapeutic Applications : Given its antifungal properties, there is potential for development into therapeutic agents for treating fungal infections, particularly in immunocompromised patients where such infections are prevalent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
